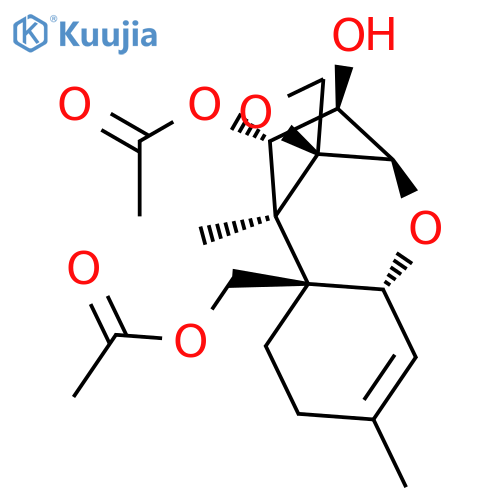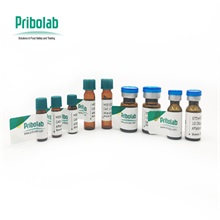Cas no 2270-40-8 (Diacetoxyscirpenol)

Diacetoxyscirpenol structure
商品名:Diacetoxyscirpenol
Diacetoxyscirpenol 化学的及び物理的性質
名前と識別子
-
- Trichothec-9-ene-3,4,15-triol,12,13-epoxy-, 4,15-diacetate, (3a,4b)-
- Diacetoxyscirpenol
- Diacetoxyscirpenol, FroM FusariuM sp.
- 12-epianguidine
- 4,15-diacetoxyscirpenol
- ang66
- Anguidin
- Anguidin,DAS
- ANGUIDINE
- Diazetoxyskirpenol
- MM 4462
- 4beta,15-Diacetoxy-12,13-epoxytrichothec-9-en-3alpha-ol
- DAS
- NSC 141537
- NSC 177378
- Scirp-9-ene-3alpha,4beta,15-triol, 4,15-diacetate
- Scirpenetriol 4,15-diacetate
- SCHEMBL10994355
- 12,13-Epoxytrichothec-9-ene-3alpha,4beta,15-triol 4,15-diacetate
- UNII-UYL28I099N
- Diacetoxyscirpenol solution in Acetonitrile, 100ug/mL
- CHEMBL433680
- 1ST7223-100A
- Trichothec-9-3n3-3,4,15-triol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta)-
- [(1S,2R,7R,9R,10R,11S,12S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
- 2270-40-8
- HY-N6692
- BRD-K51321215-001-01-2
- NSC-141537
- 1ST7223
- 4,15-Di-O-acetylscirpenol
- CCRIS 3536
- 4,15-Diacetoxyscirp-9-en-3-ol
- SMR000440757
- 3-alpha-Hydroxy-4-beta,15-diacetoxy-12,13-epoxytrichothec-9-ene
- CS-0081332
- Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4,15-diacetate, (3.alpha.,4.beta.,12.alpha.)-
- C09662
- ACon0_000396
- 4beta,15-Diacetoxy-3alpha-hydroxy-12,13-epoxytrichothec-9-ene
- Trichothec-9-ene-3alpha,4beta,15-triol, 12,13-epoxy-, 4,15-diacetate
- EINECS 218-873-3
- HSDB 7244
- Trichothec-9-ene, 12,13-epoxy-4beta,15-diazetoxy-3alpha-hydroxy-
- NCGC00179895-01
- 109547-11-7
- DTXSID80891791
- HMS2269N24
- NSC-177378
- MEGxm0_000187
- NS00018335
- MLS000863617
- UYL28I099N
- Diazetoxyskirpenol [German]
- Trichothec-9-ene-3.alpha.,4.beta.,15-triol, 12,13-epoxy-, 4,15-diacetate
- 4,15-Diacetoxyscirpen-3-ol
- ACon1_002033
- cid_15571694
- BDBM68181
- SCHEMBL16444688
- CHEBI:4478
- Trichothec-9-ene-3,15-triol, 12,13-epoxy-, 4,15-diacetate, (3.alpha.,4.beta.)-
- AKOS030213162
- Diacetoxy scirpend
- Trichothec-9-ene,13-epoxy-4.beta.,15-diazetoxy-3.alpha.-hydroxy-
- PD063329
- [(2R)-acetoxy-hydroxy-dimethyl-spiro[[?]-2,2'-oxirane]yl]methyl acetate
- A12296
- Q426731
- Anguidine, Anguidin
- 4.beta.,13-epoxytrichothec-9-ene
- AS-57020
- CCG-208424
- Trichothec-9-ene-3.alpha.,15-triol, 12,13-epoxy-, 4,15-diacetate
- NSC141537
- (3beta,4alpha,12R)-3-Hydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate
- Diacetoxyscirpenol 100 microg/mL in Acetonitrile
- Trichothec-9-ene-3,15-triol, 12,13-epoxy-, 4,15-diacetate
- Trichothec-9-3n3-3,4,15-triol, 12,13-epoxy-, 4,15-diacetate, (3.alpha.,4.beta.)-
- NCI60_001481
- [(1S,2R,7R,9R,10R,11S,12R)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
- CHEMBL2005379
- NSC177378
- 4, 15-Diacetoxyscirpen-3-ol
- ANG 66
- FT-0603094
- Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4,15-diacetate
- Trichothec-9-ene, 12,13-epoxy-4.beta.,15-diazetoxy-3.alpha.-hydroxy-
- 4.beta.,15-Diacetoxy-3.alpha.-hydroxy-12,13-epoxytrichothec-9-ene
- Trichothec-9-ene, 12,13-epoxy-4-.beta.,15-diacetoxy-3-.alpha.-hydroxy-
- Spiro(2,2'-oxirane)-5a(6H)-methanol, 2,3,4,5,7,9a-hexahydro-3,4-dihydroxy-5,8-dimethyl-, 4,5a-diacetate
- Neuro_000074
- AUGQEEXBDZWUJY-UHFFFAOYSA-N
- Scirp-9-ene-3.alpha.,4.beta.,15-triol, 4,15-diacetate
- Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4,15-diacetate, (3.alpha.,4.beta.)-
- (11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate
- CHEBI:181805
- SCHEMBL289702
- Spiro(2,5-methano-1-benzoxepin-10,2'-oxirane)-5a(6H)-methanol, 2,3,4,5,7,9a-hexahydro-3,4-dihydroxy-5,8-dimethyl-, 4,5a-diacetate
- CHEMBL2002916
- SCHEMBL289700
- MLSMR
- Trichothec-9-ene-3, 4, 15-triol, 12, 13-epoxy-, 4, 15-diacetate (3alpha, 4beta)-
- DTXCID901031029
- 4,15Diacetoxyscirpen3ol
- 3Alpha,4Beta, 15-triol, 12, 13-epoxy-,4, 15-diacetate (8CI)
- ((1S,2R,7R,9R,10R,11S,12R)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro(8-oxatricyclo(7.2.1.02,7)dodec-5-ene-12,2'-oxirane)-2-yl)methyl acetate
- Trichothec-9-ene-3,4, 15-triol, 12,13-epoxy-, 4,15-diacetate, (3.alpha.,4.beta.)-(9CI)
- trichothec-9-ene-3alpha, 4beta, 15-triol, 12,13-epoxy-, 4,15-diacetate
- Trichothec-9-ene-3, 4,15-triol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta)-
- 4Beta, 15-diacetoxy-3alpha-hydroxy-12, 13-epoxytrichothec-9-ene
- Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4, 15-diacetate
- Trichothec-9-ene-3,4, 15-triol, 12,13-epoxy-, 4,15-diacetate
- Trichothec-9-ene-3,4, 15-triol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta)-
- 3alphaHydroxy4beta,15diacetoxy12,13epoxytrichothec9ene
- 11'-(acetyloxy)-10'-hydroxy-1',5'-dimethyl-8'-oxaspiro[oxirane-2,12'-tricyclo[7.2.1.02,7]dodecan]-5'-en-2'-ylmethyl acetate
- Trichothec9ene3,4,15triol, 12,13epoxy, 4,15diacetate
- Trichothec9ene, 12,13epoxy4beta,15diazetoxy3alphahydroxy
- 4,15DiOacetylscirpenol
- 4beta,15Diacetoxy3alphahydroxy12,13epoxytrichothec9ene
- Trichothec-9-ene, 12,13-epoxy-4-beta,15-diacetoxy-3-alpha-hydroxy-
- Trichothec-9-ene-3, 4, 15-triol, 12, 13-epoxy-, 4, 15-diacetate (3alpha, 4beta)-(9CI)
- ((1S,2R,7R,9R,10R,11S,12S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro(8-oxatricyclo(7.2.1.02,7)dodec-5-ene-12,2'-oxirane)-2-yl)methyl acetate
- 4,15Diacetoxyscirp9en3ol
- 3Alpha,4Beta, 15-triol, 12, 13-epoxy-,4, 15-diacetate
- 4,15Diacetoxyscirpenol
- 11'-(acetyloxy)-10'-hydroxy-1',5'-dimethyl-8'-oxaspiro(oxirane-2,12'-tricyclo(7.2.1.02,7)dodecan)-5'-en-2'-ylmethyl acetate
- Scirpenetriol 4,15diacetate
- (11-acetyloxy-10-hydroxy-1,5-dimethylspiro(8-oxatricyclo(7.2.1.02,7)dodec-5-ene-12,2'-oxirane)-2-yl)methyl acetate
- Trichothec-9-ene-3, 4,15-triol, 12,13-epoxy-, 4,15-diacetate, (3.alpha.,4.beta.)-(9CI)
- Scirp9ene3alpha,4beta,15triol, 4,15diacetate
-
- MDL: MFCD00866334
- インチ: InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19+/m1/s1
- InChIKey: AUGQEEXBDZWUJY-NMAPUUFXSA-N
- ほほえんだ: CC1=C[C@@H]2[C@@](CC1)(COC(=O)C)[C@@]3(C)[C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C
計算された属性
- せいみつぶんしりょう: 366.16800
- どういたいしつりょう: 366.167853
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 687
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 94.6
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 162-164 ºC
- ふってん: 407.62°C (rough estimate)
- フラッシュポイント: 2 °C
- 屈折率: 1.4790 (estimate)
- ようかいど: 微溶性(1.8 g/l)(25ºC)、
- PSA: 94.59000
- LogP: 1.12490
- かんど: 光に敏感
- ようかいせい: 未確定
Diacetoxyscirpenol セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H225,H302,H312,H319,H332
- 警告文: P210,P280,P305+P351+P338
- 危険物輸送番号:UN 3462 6.1/PG 2
- WGKドイツ:2
- 危険カテゴリコード: R11;R20/21/22;R36
- セキュリティの説明: S16;S36/37
- 福カードFコード:10
- RTECS番号:YD0112000
-
危険物標識:


- リスク用語:R26/27/28; R36/38; R36; R20/21/22; R11
- 危険レベル:6.1(a)
- セキュリティ用語:6.1(a)
- 包装グループ:II
- 危険レベル:6.1(a)
- 包装カテゴリ:II
- 包装等級:II
- ちょぞうじょうけん:2-8°C
Diacetoxyscirpenol 税関データ
- 税関コード:29329990
Diacetoxyscirpenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| LKT Labs | D3200-5 mg |
Diacetoxyscirpenol |
2270-40-8 | ≥98% | 5mg |
$305.90 | 2023-07-11 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20880-5mg |
diacetoxy Scirpenol |
2270-40-8 | 98% | 5mg |
¥1716.00 | 2023-09-09 | |
| TRC | D307550-50mg |
Diacetoxyscirpenol |
2270-40-8 | 50mg |
$1918.00 | 2023-05-18 | ||
| Apollo Scientific | BIMS125-1ml |
Diacetoxyscirpenol Standard Solution |
2270-40-8 | 1ml |
£175.00 | 2025-02-22 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20880-10mg |
diacetoxy Scirpenol |
2270-40-8 | 98% | 10mg |
¥2937.00 | 2023-09-09 | |
| Apollo Scientific | BID1003-5mg |
Diacetoxyscirpenol |
2270-40-8 | 5mg |
£215.00 | 2025-02-19 | ||
| eNovation Chemicals LLC | D963339-5mg |
DIACETOXYSCIRPENOL |
2270-40-8 | 97% | 5mg |
$350 | 2023-09-04 | |
| BioAustralis | BIA-D1929-0.25 mg |
Diacetoxyscirpenol |
2270-40-8 | >95%byHPLC | 0.25mg |
$233.00 | 2023-09-15 | |
| BioAustralis | BIA-D1929-1 mg |
Diacetoxyscirpenol |
2270-40-8 | >95%byHPLC | 1mg |
$816.00 | 2023-09-15 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20880-1mg |
diacetoxy Scirpenol |
2270-40-8 | 98% | 1mg |
¥744.00 | 2023-09-09 |
Diacetoxyscirpenol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2270-40-8)Diacetoxyscirpenol
注文番号:LE13872
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:09
価格 ($):discuss personally
Diacetoxyscirpenol 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
2270-40-8 (Diacetoxyscirpenol) 関連製品
- 30244-37-2((2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate)
- 2623-22-5(15-Acetoxyscirpenol)
- 21259-20-1(T-2 Toxin)
- 142203-64-3(Spiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,8,9,11,12-heptol,2,3,4a,5,6,7,8,11,12,12a-decahydro-9,12a,13,13-tetramethyl-,3,5,8,11-tetraacetate, (1S,2'R,3S,4aR,5S,6S,8S,11R,12R,12aS)-)
- 26934-87-2(HT-2 Toxin)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2270-40-8)Diacetoxyscirpenol

清らかである:99%/99%
はかる:5mg/10mg
価格 ($):200.0/369.0
PRIBOLAB PTE.LTD
(CAS:2270-40-8)Pribolab®Diacetoxyscirpenol

清らかである:99%/99%/99%
はかる:10mg/5mg/1mg
価格 ($):問い合わせ/問い合わせ/問い合わせ




